Methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate is an organic compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with a carboxylate group and an isopropyl group. It is often used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of appropriate aldehydes, amines, and β-ketoesters under catalytic conditions. For instance, a catalytic multicomponent protocol can be employed, where the reaction is carried out in the presence of a catalyst such as SnCl2 and NaOAc in THF, yielding the desired product with good efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have different functional groups attached to the pyridine ring.
Scientific Research Applications
Methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and leading to the desired biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
- 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- Methyl 2-hydroxy-6-oxo-1-phenyl-4-propyl-1,6-dihydropyridine-3-carboxylate
Uniqueness
Methyl 2-isopropyl-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific isopropyl substitution, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications .
Properties
IUPAC Name |
methyl 6-oxo-2-propan-2-yl-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)9-7(10(13)14-3)4-5-8(12)11-9/h4-6H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOGPRBCVCIACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=O)N1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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